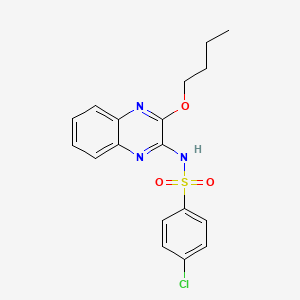![molecular formula C18H17ClN2O4S B5131070 methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5131070.png)
methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a tryptophan derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation. In
作用机制
The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate involves its binding to the 5-HT3 receptor, which is a ligand-gated ion channel. By binding to this receptor, the compound is able to block the action of serotonin, which is a neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a reduction in the physiological effects that are mediated by this receptor.
Biochemical and Physiological Effects:
Methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a 5-HT3 receptor antagonist, this compound has also been shown to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO). This enzyme is involved in the metabolism of tryptophan and has been implicated in a variety of pathological processes, including cancer and autoimmune diseases.
实验室实验的优点和局限性
One advantage of using methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate in lab experiments is its potent and selective activity as a 5-HT3 receptor antagonist. This makes it an ideal tool for studying the physiological effects of serotonin and the role of the 5-HT3 receptor in various processes. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
未来方向
There are several potential future directions for the study of methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate. One area of interest is in the development of novel drugs that target the 5-HT3 receptor, as this receptor has been implicated in a variety of physiological processes. Another area of interest is in the study of the role of IDO in cancer and autoimmune diseases, as this enzyme has been shown to play a key role in these pathologies. Finally, further investigation into the potential toxicity of this compound is warranted, as this could impact its use in scientific research.
Conclusion:
Methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate is a compound that has been shown to have a variety of potential applications in scientific research. Its potent and selective activity as a 5-HT3 receptor antagonist makes it an ideal tool for studying the physiological effects of serotonin and the role of the 5-HT3 receptor in various processes. Additionally, its inhibition of IDO makes it an interesting target for the development of novel drugs for cancer and autoimmune diseases. However, further investigation into its potential toxicity is warranted before it can be widely used in scientific research.
合成方法
The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate involves the reaction of tryptophan with p-toluenesulfonyl chloride and triethylamine in the presence of dimethylformamide. The resulting compound is then methylated using methyl iodide to yield the final product. This method has been widely used in the synthesis of this compound and has been shown to be effective in producing high yields of pure product.
科学研究应用
Methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of serotonin receptors, as this compound has been shown to be a potent and selective antagonist of the 5-HT3 receptor. This receptor is involved in a variety of physiological processes, including the regulation of nausea and vomiting, making it an interesting target for drug development.
属性
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-18(22)17(10-12-11-20-16-5-3-2-4-15(12)16)21-26(23,24)14-8-6-13(19)7-9-14/h2-9,11,17,20-21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQDJIWIUZLXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5130987.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5130999.png)
![2-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5131004.png)
![4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5131020.png)
![1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5131025.png)
![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5131047.png)
![1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5131055.png)

![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5131092.png)
![ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5131093.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)